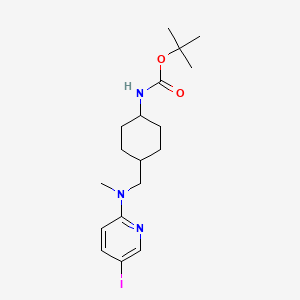

Tert-butyl trans-4-(((5-iodopyridin-2-YL)(methyl)amino)methyl)cyclohexylcarbamate

Description

Tert-butyl trans-4-(((5-iodopyridin-2-YL)(methyl)amino)methyl)cyclohexylcarbamate is a synthetic organic compound characterized by a trans-cyclohexylcarbamate core substituted with a methylamino-linked 5-iodopyridin-2-yl group. The tert-butyl carbamate moiety serves as a protective group for the amine, a common strategy in medicinal chemistry to enhance stability or modulate solubility during synthesis.

Properties

Molecular Formula |

C18H28IN3O2 |

|---|---|

Molecular Weight |

445.3 g/mol |

IUPAC Name |

tert-butyl N-[4-[[(5-iodopyridin-2-yl)-methylamino]methyl]cyclohexyl]carbamate |

InChI |

InChI=1S/C18H28IN3O2/c1-18(2,3)24-17(23)21-15-8-5-13(6-9-15)12-22(4)16-10-7-14(19)11-20-16/h7,10-11,13,15H,5-6,8-9,12H2,1-4H3,(H,21,23) |

InChI Key |

SGJSKEYLGWABNK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)CN(C)C2=NC=C(C=C2)I |

Origin of Product |

United States |

Preparation Methods

Carbamate Protection Strategies

The tert-butyloxycarbonyl (Boc) group is introduced via reaction of the cyclohexylamine precursor with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP). For example, in the synthesis of Edoxaban intermediates, tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate is prepared using Boc₂O in acetonitrile at 60°C with triethylamine as a base. This method achieves yields exceeding 85%, though optimization of equivalents and solvent polarity is critical to prevent side reactions.

The 5-iodopyridin-2-yl group is a halogenated aromatic system that facilitates further functionalization via cross-coupling reactions. Its introduction typically involves:

Direct Iodination of Pyridine Derivatives

Iodination of pyridine precursors can be achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid catalyst. For instance, iodination at the 5-position of pyridin-2-amine derivatives has been reported using ICl in dichloromethane at 0°C. However, regioselectivity must be carefully controlled to avoid polyiodination.

Nucleophilic Aromatic Substitution

An alternative route involves displacing a leaving group (e.g., chlorine) on a pre-functionalized pyridine ring. For example, the synthesis of 5-chloropyridin-2-yl intermediates in Edoxaban production employs nucleophilic substitution with ammonia or amines. Adapting this strategy, 5-iodopyridin-2-amine could be synthesized via SNAr using NaI in dimethylformamide (DMF) under reflux.

Assembly of the Methylamino Linker

The methylamino methyl (-CH₂NHCH₃) bridge connects the cyclohexylcarbamate and iodopyridinyl groups. This linkage is typically constructed via reductive amination or alkylation:

Reductive Amination

A ketone or aldehyde intermediate on the cyclohexylcarbamate reacts with methylamine in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN). For example, trans-4-(aminomethyl)cyclohexylcarbamate can be condensed with 5-iodopyridin-2-yl methyl ketone, followed by reduction to yield the secondary amine.

Alkylation of Amines

Direct alkylation of 5-iodopyridin-2-amine with a bromomethylcyclohexylcarbamate precursor under basic conditions (e.g., K₂CO₃ in DMF) may also be feasible. This method mirrors the coupling of ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate with tert-butyl carbamates in Edoxaban synthesis.

Optimization of Reaction Conditions

Critical parameters for high-yield synthesis include:

Solvent Selection

Polar aprotic solvents like acetonitrile or DMF enhance solubility of intermediates and facilitate nucleophilic reactions. For example, the reaction of tert-butyl carbamates with ethyl oxoacetate derivatives in acetonitrile at 60°C achieves 93% yield when triethylamine is used stoichiometrically.

Base and Equivalents

Triethylamine (4.6 equivalents) is commonly employed to scavenge HCl generated during amide bond formation. Excess base, however, may lead to side reactions, necessitating careful titration.

Temperature and Stirring Time

Extended stirring (7–10 hours) at 60°C ensures complete conversion, as demonstrated in the synthesis of Edoxaban intermediates. Cooling to 0–5°C before workup minimizes thermal degradation.

Challenges and Mitigation Strategies

Steric Hindrance

The trans-cyclohexyl configuration introduces steric constraints, potentially slowing reaction kinetics. Using microwave-assisted synthesis or elevated temperatures (80–100°C) may improve reaction rates.

Iodine Stability

The 5-iodopyridin-2-yl group is prone to photodegradation and oxidative dehalogenation. Reactions should be conducted under inert atmospheres (N₂/Ar) with light-protected glassware.

Purification Difficulties

Column chromatography on silica gel with ethyl acetate/hexane gradients effectively isolates the target compound. Reverse-phase HPLC may further enhance purity, as evidenced by 99.35% purity in analogous carbamates.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Reductive Amination | High regioselectivity | Requires stable ketone intermediate | 60–75% |

| Alkylation | Simple one-step reaction | Competing over-alkylation | 50–65% |

| SNAr with NaI | Direct iodine introduction | Limited to activated pyridines | 40–55% |

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (trans-4-(((5-iodopyridin-2-yl)(methyl)amino)methyl)cyclohexyl)carbamate can undergo various chemical reactions, including:

Substitution reactions: The iodopyridinyl moiety can participate in nucleophilic substitution reactions.

Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyridine ring and the aminomethyl group.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while hydrolysis can produce the corresponding amine and carboxylic acid derivatives.

Scientific Research Applications

tert-Butyl (trans-4-(((5-iodopyridin-2-yl)(methyl)amino)methyl)cyclohexyl)carbamate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of tert-Butyl (trans-4-(((5-iodopyridin-2-yl)(methyl)amino)methyl)cyclohexyl)carbamate depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of specific enzymes or receptors. The iodopyridinyl moiety can interact with molecular targets through halogen bonding, while the aminomethyl and carbamate groups can form hydrogen bonds and other interactions with proteins and nucleic acids.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

- Halogens : The iodine atom in the target compound increases molecular weight compared to chlorine-containing analogs (e.g., ). Iodine’s larger atomic radius and polarizability may also affect binding interactions in biological systems.

- Aromatic Groups : Benzyl () and benzamido () substituents contribute to higher lipophilicity (LogP ~4.3–4.5) compared to pyridinyl groups, which may alter membrane permeability.

Physical Properties :

- Density ranges from 1.1–1.2 g/cm³ for chlorinated analogs, suggesting similar packing efficiencies.

- Boiling points vary significantly (459–513°C), influenced by substituent polarity and molecular weight.

Synthetic Utility :

- The tert-butyl carbamate group is a recurring motif, likely employed for amine protection during multi-step syntheses .

- Iodinated pyridines are valuable in cross-coupling reactions (e.g., Suzuki-Miyaura), which are less feasible with chlorinated analogs .

Potential Applications: Chlorinated and hydroxylated derivatives () may serve as intermediates in agrochemicals or small-molecule drugs. The iodine atom in the target compound positions it for use in radiopharmaceuticals or as a heavy-atom derivative in crystallography (via SHELX programs, as noted in ).

Biological Activity

Tert-butyl trans-4-(((5-iodopyridin-2-YL)(methyl)amino)methyl)cyclohexylcarbamate is a synthetic compound with notable biological activities, particularly in medicinal chemistry. Its molecular formula is C₁₈H₂₈N₃O, featuring a carbamate functional group, which is known for its diverse interactions in biological systems. This article explores the biological activity of this compound, including its pharmacological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound consists of a tert-butyl group , a cyclohexyl backbone , and a pyridine derivative . The presence of the iodide substituent on the pyridine ring enhances its reactivity and potential interactions with biological targets.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₈N₃O |

| Molecular Weight | 445.3 g/mol |

| Functional Groups | Carbamate |

| Iodine Substituent | Yes |

The biological activity of this compound can be attributed to its structural components:

- Carbamate Moiety : Known for its role in enzyme inhibition and receptor binding.

- Iodopyridine : Potential for nucleophilic substitution reactions, which may lead to interactions with various enzymes and receptors involved in disease processes.

Pharmacological Properties

Research has indicated that compounds similar to this compound exhibit:

- Anticancer Activity : Studies suggest that derivatives of iodinated pyridines can inhibit tumor growth by targeting specific cellular pathways.

- Antibacterial Properties : The compound may show efficacy against bacterial infections, similar to other pyridine derivatives that have been studied for their antimicrobial activities.

Case Studies and Research Findings

- Anticancer Studies : In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and proliferation. For instance, a study highlighted the effectiveness of pyridine-based compounds in inhibiting cancer cell growth through targeted action on specific receptors .

- Metabolic Stability : Research indicates that the tert-butyl group can influence metabolic stability. A comparative study showed that replacing the tert-butyl group with more metabolically stable moieties (e.g., trifluoromethyl groups) can enhance the pharmacokinetic profile of similar compounds . This insight is crucial for optimizing the bioavailability of this compound.

Interaction Studies

Further studies are needed to elucidate the binding affinity of this compound to various biological targets. Techniques such as:

- Surface Plasmon Resonance (SPR) : To measure real-time binding interactions.

- Molecular Docking Studies : To predict potential interactions at the molecular level.

These approaches will help clarify its mechanism of action and therapeutic potential.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Iodopyridin-2-YL methylamine | Iodine on pyridine | Lacks cyclohexane structure |

| Cyclohexyl carbamate | Carbamate group | No iodopyridine substitution |

| N-(tert-butyl)-N'-methylurea | Urea instead of carbamate | Different nitrogen functionality |

The combination of both the tert-butyl group and the iodinated pyridine in this compound may enhance its bioactivity and selectivity compared to other derivatives.

Q & A

Q. Key Considerations :

- Use anhydrous solvents (e.g., THF, DMF) and inert atmospheres (N) to prevent hydrolysis of intermediates .

- Monitor reaction progress using TLC with UV visualization.

Advanced: How can reaction yield be optimized for the final coupling step?

Methodological Answer :

Yield optimization requires balancing stoichiometry, temperature, and catalytic systems:

- Stoichiometry : Use a 1.2:1 molar ratio of the pyridine derivative to the cyclohexylcarbamate precursor to drive the reaction to completion .

- Catalysis : Employ Pd-based catalysts (e.g., Pd(PPh)) for Suzuki-Miyaura coupling if boronate intermediates are involved .

- Temperature : Conduct reactions at 60–80°C to enhance kinetics without degrading sensitive functional groups (e.g., the tert-butyl carbamate) .

Data Contradiction Analysis :

Conflicting reports on ideal catalysts (e.g., HATU vs. EDC) can arise from solvent polarity differences. Pre-screen solvents (DMF vs. DCM) to determine optimal compatibility .

Basic: What analytical techniques are critical for characterizing this compound?

Q. Methodological Answer :

- NMR Spectroscopy : H NMR confirms the trans-configuration of the cyclohexyl group (axial-equatorial coupling constants, Hz) and the methylamino group integration .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (expected m/z for CHINO: ~470.1) .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) assesses purity (>95%) and detects diastereomeric impurities .

Advanced: How does the compound’s stability vary under different pH and temperature conditions?

Q. Methodological Answer :

- pH Stability : The tert-butyl carbamate group is prone to hydrolysis under acidic (pH < 3) or basic (pH > 10) conditions. Stability studies in buffers (pH 3–9, 25°C) show >90% integrity over 24 hours at pH 7 .

- Thermal Stability : Decomposition occurs above 150°C (DSC/TGA data). Store at –20°C in desiccated, amber vials to prevent photodegradation of the iodo-pyridine moiety .

Advanced: How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?

Q. Methodological Answer :

- Dynamic Effects : Variable temperature NMR (VT-NMR) distinguishes between conformational exchange (e.g., cyclohexyl ring flipping) and true diastereomerism .

- 2D Techniques : HSQC and NOESY clarify ambiguous coupling (e.g., methylamino proton proximity to the pyridine ring) .

Advanced: What methodologies are recommended for assessing biological activity?

Q. Methodological Answer :

- In Vitro Assays : Screen for kinase inhibition using fluorescence polarization (FP) assays with ATP-competitive probes .

- Molecular Docking : Use AutoDock Vina to predict binding affinities to targets like PI3K or EGFR, leveraging the iodine atom’s halogen-bonding potential .

- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa) with IC determination via non-linear regression analysis .

Basic: What are the best practices for safe handling and storage?

Q. Methodological Answer :

- Handling : Use nitrile gloves, fume hoods, and respiratory protection (N95 masks) to avoid inhalation of fine powders .

- Storage : Keep at –20°C in sealed containers under argon to prevent oxidation of the iodine substituent .

Advanced: How can enantiomeric purity be ensured during synthesis?

Q. Methodological Answer :

- Chiral Resolution : Employ chiral HPLC (Chiralpak IA column, hexane/isopropanol) to separate enantiomers.

- Asymmetric Synthesis : Use enantiopure starting materials (e.g., trans-4-aminocyclohexanol) and monitor stereochemistry via circular dichroism (CD) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.